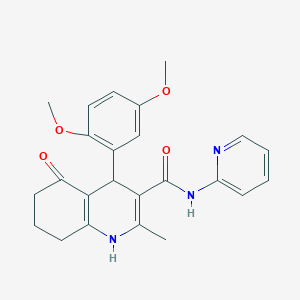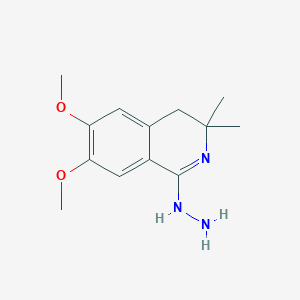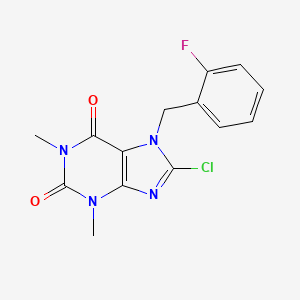![molecular formula C22H24ClN3O2 B11650803 (4Z)-1-(3-chlorophenyl)-4-[4-(dipropylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11650803.png)
(4Z)-1-(3-chlorophenyl)-4-[4-(dipropylamino)benzylidene]pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(3-CHLOROPHENYL)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 3-chlorophenyl group and a 4-(dipropylamino)phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-CHLOROPHENYL)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions One common approach is the condensation of 3-chlorobenzaldehyde with 4-(dipropylamino)benzaldehyde in the presence of a base to form the corresponding chalcone intermediate This intermediate is then subjected to cyclization with hydrazine derivatives under acidic or basic conditions to yield the pyrazolidine-3,5-dione core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for commercial applications, and process engineers often focus on minimizing waste and improving reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-CHLOROPHENYL)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(4Z)-1-(3-CHLOROPHENYL)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-CHLOROPHENYL)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Uniqueness
(4Z)-1-(3-CHLOROPHENYL)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and dipropylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H24ClN3O2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[[4-(dipropylamino)phenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C22H24ClN3O2/c1-3-12-25(13-4-2)18-10-8-16(9-11-18)14-20-21(27)24-26(22(20)28)19-7-5-6-17(23)15-19/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,27)/b20-14- |
InChI Key |
RSGOPVKLWWJKAU-ZHZULCJRSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11650720.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-nitrobenzamide](/img/structure/B11650747.png)
![3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650762.png)
![N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide](/img/structure/B11650763.png)


![N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide](/img/structure/B11650775.png)
![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione](/img/structure/B11650778.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide](/img/structure/B11650786.png)
![N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B11650789.png)
![3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11650794.png)
![5-acetyl-6-(2,4-dichlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11650796.png)
![(5E)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650797.png)
